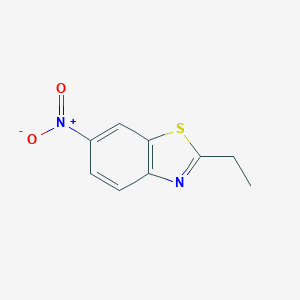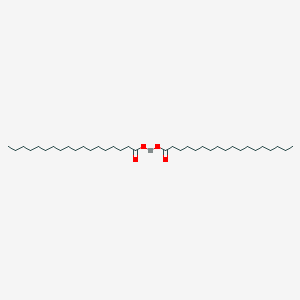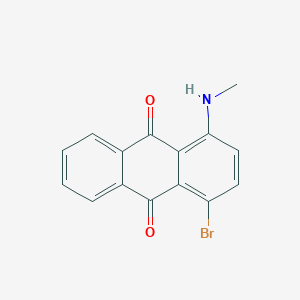
9,10-Anthracenedione, 1-bromo-4-(methylamino)-
描述
The compound "9,10-Anthracenedione, 1-bromo-4-(methylamino)-" is a derivative of anthracenedione, which is a class of compounds known for their diverse biological activities and applications in organic synthesis. The papers provided discuss various synthetic approaches and derivatives of anthracenedione, which are relevant to understanding the broader context of the compound .
Synthesis Analysis
The synthesis of anthracenedione derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the first paper describes a five-step synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone, starting from p-benzoquinone and featuring a Kochi–Anderson radical methylation as a key step . Similarly, the second paper outlines the synthesis of a homolog of an antidepressant compound, which involves a Diels-Alder cycloaddition, followed by ring expansion and deoxygenation . These methods highlight the intricate synthetic routes that can be employed to obtain specific anthracenedione derivatives.
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is characterized by the anthracene core, which can be modified with various functional groups. The third paper discusses the synthesis of a compound with a 9,10-propanoanthracene bridge, which is a structural modification of the anthracene core . The fourth paper mentions a one-pot synthesis of a benzenoanthracene derivative and the regioselective bromination of such compounds . These structural modifications can significantly alter the physical, chemical, and biological properties of the molecules.
Chemical Reactions Analysis
Anthracenedione derivatives can undergo a variety of chemical reactions. The fourth paper describes unusual reactivities with amines, where different products were obtained depending on the type of amine used, which is attributed to differences in basicity and steric effects . This indicates that anthracenedione derivatives can be versatile intermediates in organic synthesis, capable of engaging in reactions that yield a diverse array of products.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "9,10-Anthracenedione, 1-bromo-4-(methylamino)-", they do provide insights into the properties of related compounds. For example, the reactivity with amines suggests that the bromo and amino substituents on the anthracenedione core can influence the compound's reactivity . Additionally, the structural modifications mentioned in the papers can affect the molecule's stability, solubility, and overall reactivity, which are important considerations in the development of pharmaceuticals and materials.
科学研究应用
Anticancer Potential
9,10-Anthracenedione derivatives, including those with amino substitutions, have been studied for their potential as anticancer agents. Research has focused on their ability to inhibit cell growth, particularly in tumor cells, and their interaction with DNA. For instance, studies have synthesized new derivatives of 9,10-anthracenediones with hydroxyl groups and positively charged side chains, showing significant inhibition of cell growth in vitro, suggesting their potential as anticancer agents (Antonello et al., 1989). Additionally, the interaction of anthracenedione derivatives with DNA has been investigated using spectrophotometric, calorimetric, and chrioptical techniques, supporting their application in cancer treatment (Palumbo & Magno, 1983).
Antibacterial and Antioxidant Activities
Anthracenediones have also shown promise in antibacterial and antioxidant applications. For instance, 9,10-Anthracenedione and its derivatives have demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Their antioxidant activity has also been highlighted, indicating potential uses in these fields (Mohanlall & Odhav, 2013).
Chemical Synthesis and Structural Studies
The synthesis of 9,10-Anthracenedione derivatives, including various substitutions and modifications, has been a significant area of research. This includes studies on the mass spectrometric behavior of these derivatives and their structural analysis (Blanco et al., 1995). Such research aids in understanding the properties of these compounds and their potential applications in various fields, including medicinal chemistry.
DNA Binding and Genotoxicity
Studies on the DNA-binding properties and genotoxic effects of anthracenedione derivatives have been conducted. This includes research on the interaction of these compounds with DNA, their potential for causing chromosome damage, and their effects on various cell types, which are crucial for understanding their therapeutic and toxicological profiles (Au et al., 1981).
Electrochemical Studies
Electrochemical studies of anthracenediones have been performed, including investigations into the paired electrosynthesis of these compounds. Such studies are crucial for understanding the chemical behavior and potential industrial applications of these substances (Amatore & Brown, 1996).
安全和危害
属性
IUPAC Name |
1-bromo-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRUQZTMZETSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059590 | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
CAS RN |
128-93-8 | |
| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 128-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



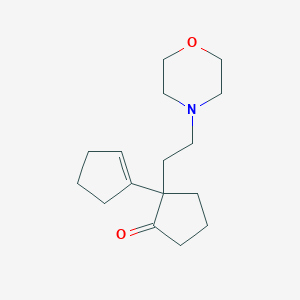
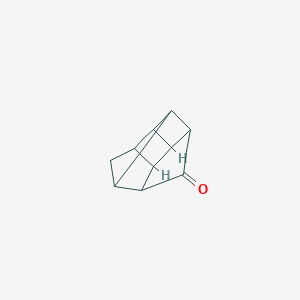
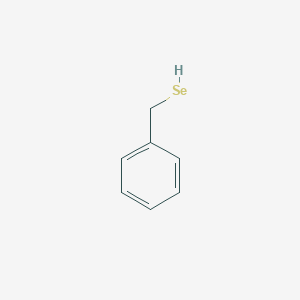
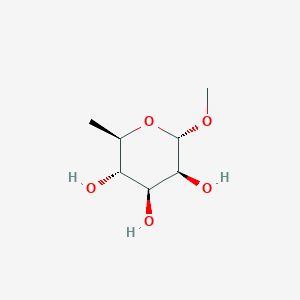
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

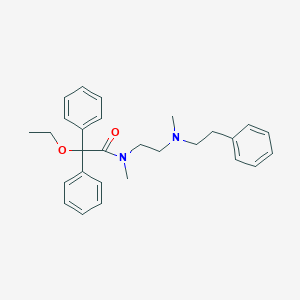

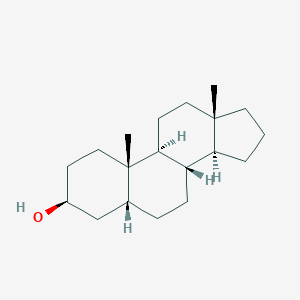
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
